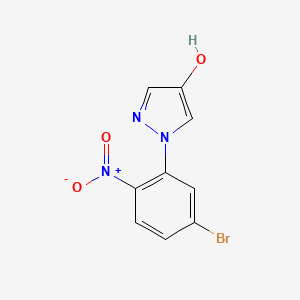

1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(5-bromo-2-nitrophenyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O3/c10-6-1-2-8(13(15)16)9(3-6)12-5-7(14)4-11-12/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXKBRUGCOXQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N2C=C(C=N2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for the Derivatization of 1h Pyrazol 4 Ol Systems

Strategic Approaches for the Construction of the 1H-Pyrazole-4-ol Core Structure

The formation of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to control its assembly and substitution pattern.

Cyclocondensation Reactions and Their Regioselectivity in Pyrazole Formation

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile. However, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the reaction can theoretically yield two different regioisomers. The control of this regioselectivity is a critical aspect of pyrazole synthesis. kfnl.gov.saewha.ac.kr

The outcome of the reaction is heavily influenced by the reaction conditions, particularly the pH. For instance, the condensation of phenolic β-diketones with phenylhydrazine (B124118) has been shown to produce different isomers under acidic versus neutral conditions. kfnl.gov.sa The electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine also plays a crucial role. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen atom of the hydrazine.

Modern advancements have expanded the scope beyond simple β-diketones. The use of β-ketoesters, β-enamino diketones, and α,β-unsaturated ketones provides alternative pathways with often improved regioselectivity. beilstein-journals.orgorganic-chemistry.org For example, regiochemical control in the cyclocondensation of β-enamino diketones with arylhydrazines can be achieved by employing a Lewis acid carbonyl activator, leading to highly selective synthesis. organic-chemistry.org Multicomponent reactions (MCRs) have also emerged as a powerful strategy, allowing for the in situ generation of the 1,3-dielectrophile and subsequent one-pot transformation into the pyrazole product, enhancing efficiency and molecular diversity. beilstein-journals.org

Table 1: Regioselectivity in Pyrazole Synthesis via Cyclocondensation

| 1,3-Dicarbonyl Precursor | Hydrazine | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Unsymmetrical β-Diketone | Phenylhydrazine | Acidic vs. Neutral | pH-dependent regioselectivity | kfnl.gov.sa |

| β-Enamino Diketone | Arylhydrazine | Lewis Acid (BF₃) | Controlled regioselectivity | organic-chemistry.org |

| 1,3-Dicarbonyl Compound | Hydrazine | One-pot MCR | In situ generation of precursors | beilstein-journals.org |

Synthetic Routes to Introduce Hydroxyl Functionality at the C4 Position of the Pyrazole Ring

Directly introducing a hydroxyl group at the C4 position of a pre-formed pyrazole ring can be challenging due to the relative inertness of the C4-H bond. Therefore, synthetic strategies often involve either building the ring from a precursor that already contains the hydroxyl group (or a masked version) or functionalizing the C4 position with a group that can be readily converted to hydroxyl.

One common approach involves the Vilsmeier-Haack reaction. This reaction, typically using a mixture of phosphoryl trichloride (B1173362) (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) at the C4 position of the pyrazole ring. chemmethod.com The resulting 4-formylpyrazole can then be subjected to a Baeyer-Villiger oxidation to yield a formate (B1220265) ester, which upon hydrolysis, gives the desired 4-hydroxypyrazole.

Another strategy involves the use of pyrazolin-5-ones as starting materials. These compounds can be functionalized at the C4 position. For example, direct thiocyanation of pyrazolin-5-ones at the C4 position has been reported, demonstrating the reactivity of this site. beilstein-journals.org While not a direct route to a hydroxyl group, it shows that the C4 position is susceptible to electrophilic substitution, opening avenues for other functionalizations that could lead to a hydroxyl group.

Introduction and Functionalization of the 5-Bromo-2-nitrophenyl Moiety

The identity of the N1-substituent is crucial for the properties of the final compound. Attaching the sterically hindered and electronically modified 5-bromo-2-nitrophenyl group requires specific and efficient synthetic methods.

N-Arylation Methodologies for Attaching Aryl Groups to the Pyrazole Nitrogen

The formation of the N-aryl bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two preeminent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. mdpi.com

Copper-catalyzed N-arylation is a classic and effective method, often employing a copper(I) salt (like CuI) in the presence of a ligand and a base. acs.orgacs.org Diamine ligands have proven particularly effective in promoting the coupling of aryl bromides and iodides with a wide range of nitrogen heterocycles, including pyrazoles. acs.orgacs.orgorganic-chemistry.org These reactions can often be performed under relatively mild conditions and tolerate a variety of functional groups.

Palladium-catalyzed methods offer a powerful alternative, known for their broad substrate scope and high efficiency. organic-chemistry.org The choice of phosphine (B1218219) ligand is critical to the success of the Buchwald-Hartwig reaction. More recently, iron-catalyzed N-arylation has been developed as a more economical and environmentally friendly option. lookchem.com An FeCl₃-based catalytic system has been shown to effectively arylate pyrazoles in an aqueous medium, avoiding the need for organic co-solvents. lookchem.com

Table 2: Catalytic Systems for N-Arylation of Pyrazoles

| Catalyst System | Aryl Halide | Ligand | Base | Key Advantage | Reference |

|---|---|---|---|---|---|

| CuI | Aryl Iodide/Bromide | Diamine | K₃PO₄ | General and functional group tolerant | acs.orgacs.org |

| Palladium Complex | Aryl Triflates | tBuBrettPhos | - | High yields for challenging substrates | organic-chemistry.org |

| FeCl₃·6H₂O | Aryl Iodide | Diamine | - | Economical, proceeds in water | lookchem.com |

Precursor Synthesis and Derivatization of 5-Bromo-2-nitrophenyl Substrates

The synthesis of the target molecule can proceed via two main pathways concerning the 5-bromo-2-nitrophenyl group. The first involves the synthesis of (5-bromo-2-nitrophenyl)hydrazine, which is then used in a cyclocondensation reaction (see 2.1.1). This hydrazine is typically prepared from a more common starting material, such as 5-bromo-2-nitroaniline. The synthesis involves the diazotization of the aniline (B41778) with sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt, for example, with tin(II) chloride.

The second pathway involves the N-arylation of a pre-formed 1H-pyrazol-4-ol (see 2.2.1). In this case, the required precursor is an aryl halide, such as 1,5-dibromo-2-nitrobenzene or another appropriately activated derivative. The synthesis of such precursors often starts from simpler, commercially available bromonitrobenzenes or nitroanilines, with the desired substitution pattern achieved through standard aromatic substitution reactions like nitration and bromination. For example, the synthesis of N-(2-bromo-5-nitrophenyl)acetamide has been documented, starting from the corresponding acetamide (B32628) and proceeding through standard substitution chemistry.

Selective Functional Group Interconversions on the Bromonitrophenyl Moiety

Once the 1-(5-bromo-2-nitrophenyl)-1H-pyrazol-4-ol scaffold is assembled, the bromo and nitro groups on the phenyl ring serve as handles for further derivatization. The ability to selectively modify one group without affecting the other is a key challenge in synthetic design. researchgate.net

The nitro group is exceptionally versatile. Its strong electron-withdrawing nature facilitates certain reactions, but its most common transformation is reduction to an amino group (-NH₂). rsc.org This reduction can be achieved using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting aniline derivative opens up a vast chemical space for further functionalization, including acylation, sulfonation, and diazotization, allowing for the introduction of a wide array of other functionalities.

The bromine atom is a prime candidate for transition metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki couplings (with boronic acids), Heck couplings (with alkenes), Sonogashira couplings (with terminal alkynes), and Buchwald-Hartwig aminations (with amines), allowing for the formation of new C-C, C-N, and C-O bonds. The challenge lies in achieving chemoselectivity, for instance, performing a Suzuki coupling on the C-Br bond without reducing the nitro group or affecting other parts of the molecule. The choice of catalyst, ligands, and reaction conditions is paramount to controlling the outcome of these transformations. ub.edu

Emerging Synthetic Techniques for Pyrazole Synthesis

Recent advancements in synthetic organic chemistry have provided powerful tools for constructing and functionalizing pyrazole rings. These methods offer significant improvements over classical procedures in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, significantly accelerating reaction rates and often improving product yields. nih.govbeilstein-journals.org The synthesis of pyrazole cores, typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, is particularly amenable to microwave irradiation. dergipark.org.tr For the synthesis of a 1-aryl-1H-pyrazol-4-ol system, a substituted arylhydrazine, such as (5-bromo-2-nitrophenyl)hydrazine, would react with a suitable three-carbon synthon like a 1,3-diketone.

Under microwave conditions, these cyclocondensation reactions can be completed in minutes, compared to the hours or even days required for conventional reflux heating. nih.govnih.gov This dramatic rate enhancement is due to the direct and efficient heating of the polar solvent and reactants by the microwave field, leading to a rapid increase in internal temperature and pressure. dergipark.org.tr The use of microwave irradiation not only reduces reaction times but can also lead to cleaner reaction profiles and higher purity of the final products. nih.gov

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

| Chalcone + Hydrazine Derivative | Conventional (Reflux) | 3–5 hours | 70–82 | nih.gov |

| Chalcone + Hydrazine Derivative | Microwave (500 W) | 3–7 minutes | 85–95 | nih.gov |

| Chalcone + Phenylhydrazine | Conventional (Reflux) | 8 hours | 75 | nih.gov |

| Chalcone + Phenylhydrazine | Microwave | 3 minutes | 91 | nih.gov |

This table presents a comparison of conventional and microwave-assisted synthesis for pyrazoline/pyrazole derivatives, illustrating the typical enhancements in efficiency.

The this compound scaffold is an ideal substrate for post-synthesis modification using catalytic methods, particularly palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing a wide array of molecular complexity through reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govmdpi.com

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is exceptionally powerful for forming new carbon-carbon bonds. wikipedia.org In the context of this compound, the bromo-substituent can be readily coupled with various aryl- or heteroarylboronic acids. This allows for the synthesis of a diverse library of biaryl-substituted pyrazole derivatives. Modern palladium precatalysts, often employing bulky phosphine ligands like XPhos, have enabled these couplings to proceed under mild conditions with high efficiency, even on complex and sterically hindered substrates. rsc.orgrsc.org For instance, the coupling of brominated pyrazoles with boronic acids using catalysts like XPhos Pd G2 has been shown to be highly effective. rsc.org

More recently, the direct cross-coupling of nitroarenes has been reported, presenting an innovative, albeit more challenging, strategy where the nitro group itself could potentially be used as a coupling partner under specific palladium catalysis conditions. nih.govresearchgate.net

| Aryl Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane | 97 | rsc.org |

| 4-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G1 | K3PO4 | Dioxane/H2O | 86 | nih.gov |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | 4-Tolylboronic acid | XPhos Pd G2 / XPhos | K3PO4 | THF | 91 | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Formylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 92 | mdpi.com |

This interactive table showcases representative examples of Suzuki-Miyaura cross-coupling reactions on various brominated pyrazole and related heterocyclic systems.

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into pyrazole synthesis. beilstein-journals.orgmdpi.com This involves the use of environmentally benign solvents, the development of catalyst-free or more sustainable catalytic systems, and the design of highly efficient one-pot, multicomponent reactions. mdpi.com

For the synthesis of pyrazole systems, water or ethanol (B145695) are often employed as green solvents, replacing more hazardous options like toluene (B28343) or DMF. dergipark.org.tr Microwave-assisted synthesis in aqueous media further enhances the green credentials of these transformations. dergipark.org.tr

A key aspect of green chemistry is atom economy, which is maximized in multicomponent reactions where most of the atoms from the starting materials are incorporated into the final product. The synthesis of the pyrazole core from a hydrazine, a β-ketoester, and an aldehyde in a one-pot procedure is a prime example of such a step- and atom-economical process.

Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a major goal. For the derivatization of this compound, the nitro group can be reduced to an amine, which is another versatile functional handle. The use of iron powder with a hydrazine hydrate (B1144303) source for the reduction of dinitropyrazoles represents a greener and more cost-effective alternative to traditional reduction methods that use more hazardous reagents or expensive noble metal catalysts. rsc.org

Comprehensive Spectroscopic and Crystallographic Characterization of 1 5 Bromo 2 Nitrophenyl 1h Pyrazol 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms.

Expected ¹H NMR Data:

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) and the nitrophenyl rings. The chemical shifts would be influenced by the electronic effects of the substituents. The hydroxyl proton on the pyrazole ring might appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The pyrazole ring protons would likely appear as singlets or doublets depending on the specific isomer. The three protons on the bromo-nitrophenyl ring would exhibit a characteristic splitting pattern (likely an AXM or ABC system) in the aromatic region of the spectrum.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached functional groups. For instance, the carbon bearing the hydroxyl group (C4 of the pyrazole) would be shifted downfield. The carbons attached to the nitro and bromo groups would also have characteristic chemical shifts.

To illustrate, the related compound, 1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5(4H)-one (3f), was reported with the following characterization, which highlights the type of data expected. nih.gov

Interactive Data Table: Illustrative ¹³C NMR Data for a Related Compound

| Compound | Carbon Signal (δ, ppm) | Assignment |

| 1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5(4H)-one | 169.7 | C=O |

| 152.5, 148.9, 136.8, 136.2 | Ar-C | |

| 132.0 (2x) | Ar-CH | |

| 126.7 (2x) | Ar-CH | |

| 124.3 (2x) | Ar-CH | |

| 120.5 | Ar-C | |

| 118.8 (2x) | Ar-CH | |

| 39.32 | -CH₃ |

Note: This data is for a related compound and serves for illustrative purposes only.

2D NMR Spectroscopy:

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of the structure. A COSY spectrum would establish the proton-proton coupling networks within the phenyl ring. The HSQC spectrum would correlate each proton with its directly attached carbon atom. Finally, the HMBC spectrum would reveal long-range correlations between protons and carbons, confirming the connectivity between the pyrazole and the nitrophenyl rings.

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

For this compound (C₉H₆BrN₃O₃), high-resolution mass spectrometry (such as ESI-TOF or Orbitrap) would be used to determine its exact mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The experimentally determined exact mass would be compared with the calculated mass to confirm the molecular formula.

Expected Fragmentation Pathways:

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Likely fragmentation pathways would include the loss of the nitro group (NO₂), the hydroxyl group (OH), and potentially the cleavage of the bond between the two rings.

Interactive Data Table: Predicted m/z Values for Major Fragments of this compound

| Fragment | Formula | Predicted m/z (for ⁷⁹Br) |

| [M]⁺ | [C₉H₆BrN₃O₃]⁺ | 282.96 |

| [M-NO₂]⁺ | [C₉H₆BrN₁O]⁺ | 235.97 |

| [M-OH]⁺ | [C₉H₅BrN₃O₂]⁺ | 265.96 |

| [C₆H₃BrNO₂]⁺ (bromo-nitrophenyl cation) | [C₆H₃BrNO₂]⁺ | 215.94 |

| [C₃H₃N₂O]⁺ (hydroxypyrazole cation) | [C₃H₃N₂O]⁺ | 83.02 |

Note: These are predicted values and the actual observed fragments may vary based on the ionization method and energy.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Crystal Packing

Expected Molecular Structure:

The analysis would be expected to reveal a planar pyrazole ring. The phenyl ring would likely be twisted out of the plane of the pyrazole ring to minimize steric hindrance, especially due to the ortho-nitro group. The analysis would also confirm the positions of the bromo, nitro, and hydroxyl substituents.

Expected Crystal Packing:

The crystal packing would be dictated by intermolecular interactions such as hydrogen bonding (involving the hydroxyl group), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These interactions would lead to the formation of a specific three-dimensional supramolecular architecture.

For illustrative purposes, the crystal structure of a related compound, 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine , has been reported. nih.gov In this structure, the nitrobenzene (B124822) unit is almost perpendicular to the attached pyrazoline ring, with a dihedral angle of 84.61(8)°. nih.gov The crystal structure is stabilized by intermolecular C-H···N and C-H···O contacts, as well as π-π interactions. nih.gov

Interactive Data Table: Illustrative Crystallographic Data for a Related Compound

| Parameter | Value for 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.9709(1) |

| b (Å) | 11.6500(2) |

| c (Å) | 12.4365(2) |

| α (°) | 114.969(1) |

| β (°) | 103.303(1) |

| γ (°) | 91.560(1) |

| Volume (ų) | 882.12(2) |

| Z | 2 |

Source: nih.gov. Note: This data is for a related compound and serves for illustrative purposes only.

Infrared and Raman Vibrational Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are highly characteristic of the functional groups present in the compound.

Expected IR and Raman Data:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H (if tautomerism occurs), C-H, C=C, C=N, N-O, and C-Br functional groups. The O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹. The nitro group would exhibit strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule, which might be weak in the IR spectrum.

Interactive Data Table: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=C, C=N (aromatic) | Stretching | 1600 - 1450 |

| NO₂ | Asymmetric stretch | 1550 - 1500 |

| NO₂ | Symmetric stretch | 1360 - 1300 |

| C-O | Stretching | 1260 - 1000 |

| C-Br | Stretching | 700 - 500 |

Theoretical and Computational Chemistry Studies of 1 5 Bromo 2 Nitrophenyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations for Geometric and Electronic Structure Determination

Quantum chemical calculations are fundamental to understanding a molecule's properties at the electronic level. These theoretical methods can predict geometries, energies, and electronic distributions with high accuracy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict the ground-state properties of molecules, such as optimized geometry (bond lengths and angles), vibrational frequencies, and electronic energies. nih.gov For pyrazole (B372694) derivatives, DFT calculations provide valuable insights into their stability and electronic nature. nih.gov A DFT study on 1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol would typically involve geometry optimization using a specific functional (like B3LYP) and basis set to find the lowest energy conformation. However, no published studies containing these specific calculations for the title compound could be identified.

Tautomeric Equilibria and Stability of 1H-Pyrazol-4-ol Derivatives

Pyrazol-4-ol and its derivatives can exist in different tautomeric forms, primarily the keto (-NH-C=O) and enol (-N=C-OH) forms. Computational studies are crucial for determining the relative stability of these tautomers by calculating their energies. nih.govresearchgate.net The solvent environment can also significantly influence the tautomeric equilibrium. For this compound, a computational analysis would compare the energies of its possible tautomers to predict the most stable form in both the gas phase and in different solvents. Such a specific analysis is not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net An FMO analysis for this compound would calculate the energies and visualize the distribution of these orbitals to predict its reactivity towards electrophiles and nucleophiles. Specific HOMO-LUMO energy values and orbital plots for this compound are not documented.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov For a molecule like this compound, an MEP analysis would identify the negative potential around the nitro group's oxygen atoms and the hydroxyl oxygen, and positive potentials elsewhere, guiding predictions of intermolecular interactions. No specific MEP surface analysis for this compound has been published.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations can explore the different conformations a molecule can adopt and analyze how it interacts with solvent molecules. For this compound, an MD simulation could reveal its dynamic behavior, conformational flexibility, and the structure of its solvation shell in various solvents. This information is critical for understanding its behavior in a biological or chemical system. However, the scientific literature lacks any reports of MD simulations being performed on this specific compound.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods, particularly DFT, can be used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These in silico predictions are extremely useful for confirming experimental results and aiding in the structural elucidation of new compounds. semanticscholar.org Calculating the ¹H and ¹³C NMR chemical shifts for this compound and comparing them to experimental data would be a standard procedure in its characterization. Similarly, predicting its electronic transitions would help interpret its UV-Vis spectrum. Unfortunately, no such predictive studies for this compound have been made publicly available.

Theoretical Analysis of Potential Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

The molecular structure of this compound possesses several key functional groups that are highly likely to dictate its three-dimensional arrangement in the solid state. These include the hydroxyl group of the pyrazole ring, the pyrazole nitrogen atoms, the aromatic systems, the bromine atom, and the nitro group. The interplay of strong and weak interactions involving these groups would result in a complex and stable supramolecular architecture.

Key Potential Interactions:

Hydrogen Bonding: The pyrazol-4-ol moiety contains a strong hydrogen bond donor (the hydroxyl -OH group) and potential acceptors (the pyrazole nitrogen N2 and the hydroxyl oxygen). This would likely lead to the formation of robust hydrogen-bonded synthons. Studies on other pyrazole derivatives confirm the prevalence of strong O-H···N and N-H···O hydrogen bonds that often direct the primary crystal packing. imedpub.comimedpub.com These interactions could assemble molecules into dimers, chains, or more complex networks.

Halogen Bonding: The bromine atom on the nitrophenyl ring is a potential halogen bond donor. nih.govmdpi.com It could form directional interactions with electron-rich atoms, most notably the oxygen atoms of the nitro group (C-Br···O=N) or the pyrazole nitrogen atom (C-Br···N). The strength and geometry of such bonds are influenced by the electron-withdrawing effect of the adjacent nitro group, which can enhance the electrophilic region (the σ-hole) on the bromine atom. mdpi.com

π-π Stacking Interactions: The presence of two aromatic rings, the substituted phenyl ring and the pyrazole ring, suggests a high probability of π-π stacking. These interactions, driven by van der Waals forces, would contribute significantly to the stabilization of the crystal lattice by allowing for the efficient packing of the planar ring systems. nih.gov

Probable Supramolecular Motifs:

The combination of these interactions would likely result in a layered or three-dimensional network structure. For instance, strong O-H···N hydrogen bonds might form one-dimensional chains of molecules. These chains could then be interlinked by a combination of halogen bonds and C-H···O interactions. The π-π stacking of the aromatic rings would likely occur between these chains or layers, further stabilizing the supramolecular assembly. The specific arrangement would depend on the delicate energetic balance between these competing interactions.

To provide a quantitative perspective, the following tables present representative geometries for the types of interactions anticipated in the crystal structure of this compound, based on data from analogous compounds found in the literature.

Table 1: Representative Hydrogen Bond Geometries in Pyrazole Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H | H | N | ~ 0.98 | ~ 1.80 | ~ 2.78 | ~ 170 |

| N-H | H | O | ~ 1.01 | ~ 1.95 | ~ 2.95 | ~ 175 |

| C-H | H | O | ~ 1.08 | ~ 2.45 | ~ 3.40 | ~ 145 |

Note: These are typical values and can vary. Data is illustrative, based on similar reported structures.

Table 2: Representative Halogen and π-π Interaction Geometries

| Interaction Type | Groups Involved | Distance (Å) | Description |

| Halogen Bond (C-Br···O) | Phenyl-Br ··· O-Nitro | ~ 3.00 - 3.40 | Distance between Br and O atoms |

| π-π Stacking | Phenyl Ring ··· Pyrazole Ring | ~ 3.50 - 3.80 | Centroid-to-centroid distance |

Note: These are typical values and can vary. Data is illustrative, based on similar reported structures.

Confirmation of the precise intermolecular interactions and the resulting supramolecular assembly for this compound would require experimental determination via single-crystal X-ray diffraction.

Chemical Reactivity and Derivatization Potential of 1 5 Bromo 2 Nitrophenyl 1h Pyrazol 4 Ol

Transformations at the Hydroxyl Functionality of the Pyrazol-4-ol Moiety

The pyrazol-4-ol moiety is a key site for derivatization. Its hydroxyl group exhibits reactivity typical of enols, allowing for transformations that can significantly alter the molecule's properties.

The hydroxyl group of 1-(5-bromo-2-nitrophenyl)-1H-pyrazol-4-ol can be readily converted into ether and ester derivatives through O-alkylation and O-acylation, respectively. These reactions are fundamental for modifying the steric and electronic properties of the pyrazole (B372694) core.

O-Alkylation: This transformation is typically achieved by treating the pyrazol-4-ol with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a suitable base. The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation at the pyrazole ring's N2 position. Common bases include potassium carbonate or sodium hydride. A selective protocol for O-alkylation of similar heterocyclic systems has been developed using specific alkylating agents and conditions to ensure high yields and chemoselectivity nih.gov.

O-Acylation: Ester derivatives are synthesized by reacting the hydroxyl group with acylating agents like acyl chlorides or anhydrides. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the acidic byproduct (e.g., HCl). These esterification reactions are generally high-yielding and proceed under mild conditions.

| Reaction Type | Reagent | Base | Typical Product |

|---|---|---|---|

| O-Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 1-(5-Bromo-2-nitrophenyl)-4-methoxy-1H-pyrazole |

| O-Alkylation | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | 4-(Benzyloxy)-1-(5-bromo-2-nitrophenyl)-1H-pyrazole |

| O-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | (1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-yl) acetate |

| O-Acylation | Benzoyl Chloride (PhCOCl) | Pyridine | (1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-yl) benzoate |

The pyrazol-4-ol system, existing in tautomeric equilibrium with pyrazol-4-one, presents unique reactivity towards oxidation and reduction.

Oxidation: The oxidation of the pyrazol-4-ol is not a straightforward transformation and can lead to different products depending on the oxidant and reaction conditions. Mild oxidizing agents might favor the formation of a pyrazolone derivative. However, stronger oxidants could potentially lead to ring cleavage or more complex rearranged products. The chemistry of pyrazolones indicates they are a versatile class of compounds with significant applications researchgate.netnih.gov.

Reduction: The reduction of the hydroxyl group on the pyrazol-4-ol core is generally not a facile process under standard hydrogenation conditions due to the aromaticity of the pyrazole ring. Catalytic hydrogenation would more readily reduce the nitro group on the phenyl ring. Specific and harsher reducing conditions might be required to saturate the pyrazole ring, leading to pyrazolidine derivatives, but this would likely be accompanied by the reduction of the nitro group.

Modification and Substitution Reactions on the 5-Bromo-2-nitrophenyl Ring

The 5-bromo-2-nitrophenyl ring is primed for two major classes of reactions: transition metal-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution activated by the nitro group.

The bromine atom at the C5 position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. mdpi-res.comthermofisher.comresearchgate.netmdpi.com These reactions are cornerstones of modern organic synthesis, allowing for the modular assembly of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used for synthesizing biaryl compounds and is known for its mild conditions and functional group tolerance. nih.govorganic-chemistry.org Using this method, the 5-bromo-2-nitrophenyl moiety can be coupled with a wide array of aryl- or vinyl-boronic acids. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatics. Palladium complexes are typically used as catalysts for this transformation. researchgate.netunr.edu.arresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly valued for creating conjugated systems and can be performed under mild, often copper-free, conditions. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.orglibretexts.org It is a premier method for synthesizing arylamines, which are prevalent in pharmaceuticals. The reaction generally employs a palladium catalyst with specialized phosphine (B1218219) ligands. researchgate.netchemrxiv.org

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2-nitrophenyl pyrazole |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Styryl-2-nitrophenyl pyrazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-2-nitrophenyl pyrazole |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Morpholinyl-2-nitrophenyl pyrazole |

The presence of a strongly electron-withdrawing nitro group at the C2 position activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com While the leaving group (bromide) is meta to the activating nitro group, which is not ideal for stabilization of the negative charge in the intermediate, SNAr can still occur under forcing conditions or with highly reactive nucleophiles. The rate of reaction is significantly faster when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com Potential nucleophiles for this reaction include alkoxides, thiolates, and amines.

Reactions of the Nitro Group and Subsequent Transformations

The nitro group is a versatile functional group that can be readily transformed, most commonly into an amino group. The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis.

Reduction to Amine: A variety of reagents can achieve this reduction with high efficiency, including:

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst.

Iron powder (Fe) in acetic acid or ammonium chloride solution.

The resulting 2-amino-5-bromophenyl derivative is a valuable synthetic intermediate. The newly formed amino group can undergo a range of subsequent reactions:

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂) at low temperatures converts the primary amine into a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -CN, -OH).

Acylation/Sulfonylation: The amine can be acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to form sulfonamides.

N-Alkylation: The amine can be alkylated using alkyl halides.

Cyclization Reactions: The ortho-amino group, in proximity to the pyrazole-N1 substituent, can be used as a handle in cyclization reactions to form fused heterocyclic systems.

Chemoselective Reduction to Amino Derivatives

A pivotal transformation of this compound is the selective reduction of the nitro group to a primary amine, yielding 1-(2-amino-5-bromophenyl)-1H-pyrazol-4-ol. The primary challenge in this reaction is to achieve high chemoselectivity, reducing the nitro group without affecting the aryl bromide. Cleavage of the carbon-bromine bond (hydrodehalogenation) is a common side reaction under many hydrogenation conditions.

Various methods have been developed for the chemoselective reduction of nitroarenes bearing halogen substituents. nih.gov Catalytic hydrogenation is a common approach, where the choice of catalyst and reaction conditions is crucial. While palladium on carbon (Pd/C) is a highly efficient catalyst for nitro reduction, it can also readily catalyze hydrodehalogenation. commonorganicchemistry.com To circumvent this, alternative catalysts are often employed. For instance, Raney Nickel is frequently used as it is less prone to cleaving aryl halides. commonorganicchemistry.com Other catalytic systems, such as silver nanoparticles modified with β-cyclodextrin, have been specifically designed to inhibit the reduction of halogens by sterically shielding the halogenated group within the cyclodextrin's hydrophobic cavity. nih.gov

Chemical reductions offer another effective strategy. Reagents based on metals in acidic media, such as iron powder in acetic acid or stannous chloride (SnCl₂), are well-established for their high selectivity in reducing nitro groups while leaving aryl halides intact. tandfonline.com These methods are often preferred for their mild conditions and tolerance of various functional groups. tandfonline.comresearchgate.net The use of iron powder is particularly advantageous due to its low cost, environmental friendliness, and straightforward workup procedures. tandfonline.com

Below is a table summarizing various reagent systems applicable for the chemoselective reduction of nitroarenes in the presence of aryl halides.

| Reagent/Catalyst | Reducing Agent | Solvent(s) | Key Features |

| Raney Nickel | H₂ | Ethanol (B145695), Methanol | Lower propensity for hydrodehalogenation compared to Pd/C. commonorganicchemistry.com |

| Silver Nanoparticles (AgNPs) | NaBH₄ | Water/Ethanol | High selectivity for nitro reduction over aryl halides. nih.govnih.gov |

| Iron (Fe) Powder | Acetic Acid, NH₄Cl | Water, Ethanol | Mild, cost-effective, and tolerates a wide range of functional groups. tandfonline.com |

| Tin(II) Chloride (SnCl₂) | HCl | Ethanol | A classic method for selective nitro group reduction. |

Diazotization and Coupling Reactions of Reduced Nitro Analogues

The amino derivative, 1-(2-amino-5-bromophenyl)-1H-pyrazol-4-ol, is a versatile intermediate for further functionalization. The primary amino group can be readily converted into a diazonium salt, which can then be used in a variety of coupling reactions to form azo compounds.

The process of diazotization involves treating the aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). nih.gov The resulting aryldiazonium salt is a highly reactive electrophile.

This diazonium salt can then undergo azo coupling, an electrophilic aromatic substitution reaction, with an electron-rich aromatic compound (the coupling component). wikipedia.orgyoutube.com The diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para position unless it is blocked, to form a new molecule containing the characteristic -N=N- azo linkage. wikipedia.org Aromatic azo compounds are known for their vibrant colors due to their extended conjugated systems. wikipedia.org The specific color depends on the electronic properties of the diazonium salt and the coupling partner.

A wide range of electron-rich compounds can serve as coupling partners, including phenols, naphthols, anilines, and other activated heterocyclic systems. nih.gov For example, coupling the diazonium salt of 1-(2-amino-5-bromophenyl)-1H-pyrazol-4-ol with phenol would likely produce a yellow-orange dye, while coupling with β-naphthol could yield an intense orange-red dye. wikipedia.org

The table below lists potential coupling components and the general color of the resulting azo dyes.

| Coupling Component | Class | Expected Azo Dye Color |

| Phenol | Phenol | Yellow-Orange |

| Resorcinol | Phenol | Orange |

| β-Naphthol | Naphthol | Orange-Red |

| Aniline (B41778) | Aromatic Amine | Yellow |

| N,N-Dimethylaniline | Aromatic Amine | Red |

Cycloaddition and Annulation Reactions Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and, as such, is generally less reactive in cycloaddition reactions compared to non-aromatic alkenes or dienes. However, the pyrazole nucleus can participate in such reactions under specific conditions or after appropriate functionalization.

One of the most common methods for synthesizing pyrazoles themselves is through a [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction, for instance, between a diazo compound and an alkyne. nih.govresearchgate.net While the pre-formed pyrazole ring in this compound is already aromatic, derivatization could potentially introduce reactive sites. For example, modification of the C4-hydroxyl group into a better leaving group might enable substitution reactions that could be precursors to annulation.

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a plausible strategy for elaborating the core structure. For instance, functionalization at the C3 or C5 positions of the pyrazole ring, if achievable, could provide handles for building fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are classes of compounds known for their biological activities. The synthesis of such fused systems often begins with substituted aminopyrazoles that undergo cyclocondensation with bifunctional reagents.

More advanced strategies, such as transition-metal-catalyzed cascade reactions, have been developed for the synthesis of complex fused pyrazole systems. For example, Rh(III)-catalyzed three-component reactions can lead to the simultaneous construction of a pyrazole ring and an fused phenyl ring through a cascade of pyrazole annulation and benzannulation. rsc.org While these methods are typically used for the de novo synthesis of the pyrazole ring, they highlight the ongoing development of synthetic methodologies that could potentially be adapted for the further annulation of pre-existing, functionalized pyrazoles.

Prospective Research Avenues and Advanced Applications of Substituted Pyrazole Compounds

Exploration of Pyrazole (B372694) Frameworks in Functional Materials Science (e.g., Dyes, Optoelectronic Materials)

Substituted pyrazoles have emerged as promising candidates in the field of materials science due to their inherent photophysical properties, which can be fine-tuned through judicious selection of substituents. nih.gov The presence of both electron-donating and electron-withdrawing groups on the pyrazole ring can lead to intramolecular charge transfer (ICT) phenomena, which is a key characteristic for the development of fluorescent dyes and optoelectronic materials. nih.gov

The 1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol scaffold possesses the necessary electronic features for such applications. The nitrophenyl group acts as a strong electron-accepting moiety, while the pyrazol-4-ol core can behave as an electron-donating system, especially in its deprotonated form. This donor-acceptor architecture is conducive to the creation of push-pull chromophores.

Table 1: Potential Functional Material Applications of this compound Derivatives

| Application Area | Rationale | Potential Modification |

| Fluorescent Dyes | The inherent donor-acceptor structure can lead to tunable emission properties. | Derivatization at the 4-hydroxyl group with various aromatic or heterocyclic moieties to extend conjugation and modulate fluorescence wavelength and quantum yield. |

| Organic Light-Emitting Diodes (OLEDs) | Pyrazole derivatives have been investigated as components of OLEDs due to their charge-transporting capabilities and electroluminescence. nih.gov | Introduction of hole-transporting or electron-transporting groups to create bifunctional materials for simplified OLED architectures. |

| Nonlinear Optical (NLO) Materials | The significant difference in electron density between the nitrophenyl and pyrazole rings can result in large molecular hyperpolarizability, a prerequisite for NLO activity. nih.gov | Synthesis of multichromophoric systems by linking multiple pyrazole units to enhance the overall NLO response. |

Further research in this area would involve the synthesis of a library of derivatives of this compound and the systematic investigation of their photophysical and electronic properties.

Investigation as Ligands in Coordination Chemistry and Catalysis

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal ions through its sp²-hybridized nitrogen atoms. universiteitleiden.nl The resulting metal complexes have found applications in catalysis, sensing, and as models for bioinorganic systems. nih.gov The substitution pattern on the pyrazole ring significantly influences the electronic and steric properties of the ligand, thereby affecting the stability, reactivity, and catalytic activity of the corresponding metal complexes.

This compound offers multiple coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. This allows for various binding modes, including monodentate, bidentate, and bridging coordination. The electronic effects of the bromo and nitro substituents can modulate the electron density on the pyrazole nitrogen atoms, thus fine-tuning the ligand's donor properties.

Table 2: Potential Coordination Chemistry and Catalysis Applications

| Application Area | Rationale | Potential Metal Ions |

| Homogeneous Catalysis | Pyrazole-containing ligands have been successfully employed in various catalytic transformations, such as cross-coupling reactions and oxidation reactions. universiteitleiden.nl | Palladium, Copper, Rhodium, Ruthenium |

| Spin-Crossover (SCO) Complexes | The electronic nature of the substituents can influence the ligand field strength, which is a critical parameter for designing SCO materials. | Iron(II), Cobalt(II) |

| Luminescent Metal-Organic Frameworks (MOFs) | The pyrazole ligand can act as a linker to construct porous MOFs with potential applications in sensing and gas storage. The inherent fluorescence of the ligand could be transferred to the framework. | Zinc(II), Cadmium(II), Lanthanides |

The synthesis and characterization of metal complexes with this compound and its derivatives would be a crucial first step in exploring these applications.

Development as Molecular Probes and Chemical Tools in Research Contexts

The development of molecular probes for the detection and imaging of biologically and environmentally important species is a rapidly growing field of research. The fluorescence properties of many organic molecules can be modulated by their interaction with specific analytes, forming the basis for chemosensors.

The potential ICT character of this compound makes it an attractive scaffold for the design of fluorescent probes. The 4-hydroxyl group provides a convenient site for the introduction of receptor units capable of binding to specific ions or molecules. Upon binding, the electronic properties of the receptor would change, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength).

Table 3: Potential Molecular Probe and Chemical Tool Applications

The synthesis of such probes and the investigation of their sensing properties towards various analytes would be a key research direction.

Contribution to the Design of Novel Synthetic Methodologies as Key Intermediates

The presence of multiple functional groups in this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. The bromine atom, the nitro group, and the hydroxyl group all offer opportunities for further chemical transformations.

The bromine atom at the 5-position of the phenyl ring is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, leading to the rapid diversification of the molecular scaffold.

The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The resulting amino-substituted pyrazoles are important precursors for the synthesis of fused heterocyclic systems. The hydroxyl group at the 4-position of the pyrazole ring can be alkylated, acylated, or used as a directing group for reactions at the adjacent C-5 position.

Table 4: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Bromine Atom | Suzuki Coupling | Aryl- or heteroaryl-substituted derivatives |

| Sonogashira Coupling | Alkynyl-substituted derivatives | |

| Buchwald-Hartwig Amination | Amino-substituted derivatives | |

| Nitro Group | Reduction | 1-(2-Amino-5-bromophenyl)-1H-pyrazol-4-ol |

| Hydroxyl Group | O-Alkylation / O-Acylation | Ethers and esters with diverse functionalities |

| Electrophilic Substitution at C-5 | Halogenation, nitration, etc., at the pyrazole ring |

The exploration of these synthetic transformations would not only lead to the synthesis of novel and potentially bioactive molecules but also contribute to the development of new synthetic methodologies in heterocyclic chemistry.

Concluding Remarks and Future Directions in the Academic Study of 1 5 Bromo 2 Nitrophenyl 1h Pyrazol 4 Ol

Summary of Current Research Gaps and Emerging Opportunities

The most prominent research gap is the complete lack of synthesis and characterization of 1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol. The proposed synthetic routes, while plausible, require experimental validation to determine optimal reaction conditions, yields, and purification methods. Following a successful synthesis, a comprehensive analysis of its spectroscopic (NMR, IR, Mass Spectrometry) and physical (melting point, solubility, crystal structure) properties is paramount.

Furthermore, the potential biological activities and material science applications of this compound remain entirely speculative. The presence of the bromo-nitrophenyl and pyrazol-4-ol moieties suggests a rich field for investigation, from medicinal chemistry to materials science. Screening for anticancer, antimicrobial, and anti-inflammatory properties, as well as exploring its potential as a functional material, represent significant emerging opportunities. The unique substitution pattern could lead to novel structure-activity relationships, offering fresh insights into the design of new therapeutic agents or materials.

Emphasis on Multidisciplinary Research Approaches

To fully unlock the potential of this compound, a collaborative, multidisciplinary approach is essential. Organic chemists are needed to devise and optimize its synthesis. Spectroscopists and crystallographers will be crucial for its structural elucidation. Pharmacologists and biochemists will be instrumental in evaluating its biological activities and mechanisms of action. Materials scientists can explore its potential in the development of novel materials with unique optical or electronic properties.

This collaborative spirit should extend to computational chemists, who can provide theoretical insights to guide and interpret experimental findings. Such an integrated approach will not only accelerate the understanding of this specific compound but also foster a more holistic and efficient paradigm for the investigation of novel chemical entities in general.

Potential for Methodological Innovations in Synthetic and Computational Chemistry

The synthesis of a molecule like this compound, with its distinct functional groups, may necessitate the development of novel synthetic methodologies. Challenges in regioselectivity and functional group tolerance could drive innovation in areas such as C-N and C-O bond formation, as well as in the protection and deprotection strategies for the nitro and hydroxyl groups. The development of more efficient, atom-economical, and environmentally benign synthetic routes would be a significant contribution to the field of organic synthesis.

From a computational perspective, the study of this compound offers an opportunity to refine and validate theoretical models. Predicting its spectroscopic properties, reaction mechanisms, and biological activities can serve as a benchmark for the accuracy of various computational methods. Discrepancies between theoretical predictions and experimental results can, in turn, lead to the development of more sophisticated and reliable computational tools for molecular design and property prediction. The unique electronic environment created by the interplay of the bromo, nitro, and hydroxyl substituents on the pyrazole (B372694) core presents a compelling case for advanced computational analysis of its electronic structure and reactivity.

常见问题

Q. What are the established synthetic routes for 1-(5-Bromo-2-nitrophenyl)-1H-pyrazol-4-ol?

The compound is typically synthesized via cyclization reactions involving nitration and bromination steps. For example:

- Step 1 : Condensation of substituted phenylhydrazines with β-ketoesters or α,β-unsaturated ketones to form pyrazole intermediates.

- Step 2 : Bromination at the 5-position using brominating agents (e.g., NBS or Br₂ in acetic acid).

- Step 3 : Nitration at the 2-position using HNO₃/H₂SO₄ under controlled conditions to avoid over-nitration .

Key intermediates are characterized by IR and NMR to confirm regioselectivity.

Q. How is spectroscopic characterization (NMR, IR) utilized to confirm the structure of this compound?

- ¹H NMR : The aromatic protons of the 5-bromo-2-nitrophenyl group appear as doublets or multiplets between δ 7.4–9.3 ppm due to electron-withdrawing effects. The pyrazole-OH proton is typically upfield (δ ~6.0 ppm) but may shift depending on solvent and hydrogen bonding .

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O or conjugated C=N) and 1540–1160 cm⁻¹ (NO₂ asymmetric/symmetric stretching) confirm nitro and pyrazole functionalities .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Br, NO₂) influence the compound’s reactivity in further functionalization?

The bromine and nitro groups deactivate the aromatic ring, directing electrophilic substitutions to specific positions. For example:

- The 5-bromo group sterically hinders ortho/para positions, while the 2-nitro group enhances electrophilic attack at the 4-position of the pyrazole ring.

- Computational studies (e.g., DFT) can predict charge distribution, guiding regioselective modifications like Suzuki couplings or nucleophilic aromatic substitutions .

Q. What experimental strategies resolve contradictions in NMR data for tautomeric forms of this compound?

- Variable Temperature NMR : Detects tautomeric equilibria (e.g., keto-enol tautomerism) by observing peak splitting or coalescence at different temperatures.

- Deuterium Exchange : Addition of D₂O identifies exchangeable protons (e.g., -OH) and stabilizes specific tautomers .

- X-ray Crystallography : Provides definitive proof of the dominant tautomer in the solid state .

Q. How can reaction conditions be optimized to avoid byproducts during cyclization?

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitration.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency for pyrazole formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing polymerization risks .

Q. What methodologies are used to study the compound’s hydrogen-bonding interactions in crystal structures?

- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., chains, rings) using Etter’s formalism. For example, the pyrazole-OH may form O-H⋯N bonds with adjacent nitro groups, creating R₂²(8) motifs .

- SHELX Refinement : High-resolution X-ray data refined via SHELXL software quantifies bond lengths and angles, revealing intermolecular interactions critical for crystal packing .

Q. How are structure-activity relationships (SAR) evaluated for biological applications?

- Analog Synthesis : Introduce substituents (e.g., methyl, methoxy) at the pyrazole 4-position and compare bioactivity.

- In Vitro Assays : Test antimicrobial activity against Gram-positive/negative strains (MIC values) or anticancer activity via MTT assays.

- Molecular Docking : Simulate binding to target proteins (e.g., σ₁ receptors or tubulin) to identify key pharmacophores .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar pyrazole derivatives?

- Reagent Purity : Trace moisture in brominating agents can reduce yields; use molecular sieves or anhydrous conditions.

- Chromatographic Artifacts : Silica gel may interact with nitro groups, leading to decomposition. Switch to neutral Al₂O₃ for purification.

- Replication Studies : Reproduce methods from multiple sources (e.g., compare cyclization times or catalysts) to identify optimal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。